Sodium citronellate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
757245-27-5 |
|---|---|
Molecular Formula |
C10H17NaO2 |
Molecular Weight |
192.23 g/mol |
IUPAC Name |
sodium;3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C10H18O2.Na/c1-8(2)5-4-6-9(3)7-10(11)12;/h5,9H,4,6-7H2,1-3H3,(H,11,12);/q;+1/p-1 |
InChI Key |
FYTROOSERIMSPZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Sodium Citronellate and Chiral Analogs
Chemical Synthesis of Citronellic Acid and its Sodium Salt
The foundation of producing sodium citronellate lies in the efficient synthesis of its precursor, citronellic acid. This can be achieved through the derivatization of readily available natural products like citronellal (B1669106) and geraniol.
Precursor Derivatization from Citronellal and Geraniol
From Citronellal: The direct oxidation of citronellal to citronellic acid is a common and effective method. Research has demonstrated the successful use of molecular oxygen as an oxidant in the presence of gold-containing supported catalysts under aqueous conditions. nih.gov This method has been optimized to achieve high yields of citronellic acid. Mechanistic studies have shown that radical-initiated reactions can lead to by-products, particularly at lower pH levels where the C=C bond is more susceptible to attack. nih.gov
From Geraniol: While enzymatic conversions of geraniol to citronellic acid have been reported, for instance, through bioconversion using Saccharomyces cerevisiae, chemical synthesis pathways are also crucial for industrial-scale production. nih.govnih.govbiorxiv.org These chemical routes often involve the oxidation of geraniol. The process typically begins with the oxidation of geraniol to geranial, which can then be further transformed. nih.gov
Optimized Reaction Pathways for this compound Formation
Key findings from these optimization studies include:
Effect of pH: Increasing the pH to 12 has been shown to suppress the formation of undesired by-products by preventing the radical-initiated attack on the C=C bond. nih.gov
Catalyst and Oxygen Ratio: A higher catalyst-to-oxygen ratio can also help in minimizing side reactions. nih.gov
Temperature and Reactant Concentration: Detailed studies have established that a temperature of 80°C and careful control of the reactant concentration can lead to over 90% yield of citronellic acid with complete conversion of citronellal. nih.gov
Once high-purity citronellic acid is obtained, its conversion to this compound is achieved by reacting it with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, in a suitable solvent. The optimization of this step primarily involves ensuring complete neutralization and efficient isolation of the final salt.
Enantioselective Synthesis of Citronellate Esters and Derivatives
The synthesis of enantiomerically pure citronellate derivatives is of great interest due to the stereospecificity of their biological and olfactory properties. Various strategies have been developed to achieve high enantioselectivity.
Asymmetric Hydrogenation Approaches
Asymmetric hydrogenation is a powerful tool for establishing stereocenters. In the context of citronellal-related compounds, the asymmetric catalytic hydrogenation of citral (a mixture of geranial and neral) to produce chiral citronellol (B86348) has been extensively studied. google.comgoogle.com This transformation is highly relevant as chiral citronellol can be a precursor to chiral citronellic acid and its esters. Chiral rhodium complexes are often employed as catalysts in these reactions, achieving high product yields and enantioselectivity, sometimes up to 99%. google.com The reaction conditions are typically mild and convenient for industrial applications. google.com While the direct asymmetric hydrogenation to form citronellate esters is a developing area, the principles established in the synthesis of chiral citronellol provide a strong foundation for future research.
Chiral Pool Strategies Utilizing Methyl (R)-(+)-Citronellate
The chiral pool concept involves using readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral compounds. nih.govnih.gov In this context, both enantiomers of citronellol are valuable chiral building blocks. nih.gov Specifically, (-)-Citronellol is a common acyclic terpene building block that can be easily oxidized to citronellal and subsequently to citronellic acid, providing access to a range of chiral derivatives. nih.gov
Methyl (R)-(+)-citronellate, derived from (R)-(+)-citronellic acid, serves as a versatile chiral synthon. Its use in synthesis preserves the existing stereocenter while allowing for further chemical modifications at the ester and the double bond, thus enabling the creation of more complex chiral molecules.
Diastereomeric Salt Formation for Chiral Resolution of Citronellic Acid
For cases where a racemic mixture of citronellic acid is produced, chiral resolution offers a viable pathway to obtain the individual enantiomers. This method involves the reaction of the racemic acid with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orglibretexts.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization.
A successful optical resolution of (±)-citronellic acid has been reported using (–)-cinchonidine, a naturally occurring alkaloid. researchgate.net The reaction between racemic citronellic acid and (–)-cinchonidine yields two diastereomeric salts: (S)-(–)-citronellate-(–)-cinchonidinium and (R)-(+)-citronellate-(–)-cinchonidinium. Due to their different solubilities, these salts can be separated. After separation, the desired enantiomer of citronellic acid can be recovered by treating the salt with a strong acid to protonate the carboxylate and liberate the chiral resolving agent.
| Chiral Resolving Agent | Type | Reference |
|---|---|---|
| (–)-Cinchonidine | Chiral Base | researchgate.net |
| Brucine | Chiral Base | libretexts.org |
| Strychnine | Chiral Base | libretexts.org |
| Quinine | Chiral Base | libretexts.org |
| (R)-1-Phenylethylamine | Chiral Base | libretexts.org |
Derivatization Strategies for Functionalized Citronellate Architectures
The functionalization of the citronellate architecture opens avenues for the development of novel materials, particularly in the realm of bio-based polymers. Derivatization strategies often target the carboxyl group or the terminal double bond of the citronellic acid backbone, leading to a diverse range of functionalized molecules.
A significant derivatization strategy involves the conversion of citronellol, the alcohol precursor to citronellic acid, into monomers for the synthesis of functionalized bio-polyesters. One such approach is the regioselective photooxidation of citronellol to produce a diol, which can then be copolymerized with monomers like butylene succinate. This results in a more flexible and functionalizable material. The remaining double bond in the citronellol-based building block can be further modified, for example, through a thiol-ene click reaction.
Another innovative approach involves the synthesis of cellulose-derived polyesters with pendant citronellol moieties. This method utilizes levoglucosenone, a cellulose-derived molecule, which is first functionalized with citronellol via an oxa-Michael addition. The resulting intermediate is then used to prepare novel renewable polyesters. These materials exhibit low glass transition temperatures due to the presence of the citronellol side groups.
Direct modification of the citronellic acid structure has also been explored. A selective catalytic isomerization-carbonylation of the trisubstituted double bond in citronellic acid has been demonstrated. Using a palladium catalyst, the double bond is isomerized, and a subsequent carbonylation reaction introduces a second ester group, yielding dimethyl-3,7-dimethylnonanedioate. This difunctional molecule can then be used in polycondensation reactions to create novel polyesters with branched repeating units.
The carboxyl group of citronellic acid can also be derivatized to form other functional groups, such as amides. Standard organic synthesis techniques can be employed to convert citronellic acid or its esters into primary or secondary amides by reacting them with appropriate amine sources.
Interactive Data Table: Synthesis and Derivatization of Citronellate
| Reaction Type | Substrate | Key Reagents/Catalysts | Product | Key Findings |
| Oxidation | Citronellal | Sodium chlorite, mild acid | Citronellic acid | High yield, tolerant of functional groups. |
| Enzymatic Resolution | Racemic Citronellol | Lipase, acetylating agent | Chiral Citronellol | Separation of enantiomers for chiral synthesis. |
| Microbial Oxidation | (R)-Citronellol | Rhodococcus equi | (R)-Citronellic acid | Direct conversion without racemization. |
| Polymerization | Citronellol-derived diol | Butylene succinate | Functionalized Bio-polyester | Creates flexible and functionalizable materials. |
| Polymerization | Levoglucosenone, Citronellol | - | Cellulose-derived Polyester | Introduces pendant citronellol moieties. |
| Isomerization-Carbonylation | Citronellic acid | Palladium catalyst, CO | Dimethyl-3,7-dimethylnonanedioate | Direct functionalization of the double bond. |
Mechanistic and Biochemical Investigations of Sodium Citronellate Transformations
Microbial Catabolism of Acyclic Monoterpenoids, including Citronellate
In Pseudomonas aeruginosa, the degradation of citronellate is orchestrated by the Acyclic Terpene Utilization (Atu) pathway. asm.orgnih.gov The enzymes for this pathway are primarily encoded by the atu gene cluster, which consists of eight genes designated atuA, atuB, atuC, atuD, atuE, atuF, atuG, and atuH. asm.orgmicrobiologyresearch.org The catabolic sequence begins with the activation of citronellate to its CoA thioester, citronellyl-CoA. asm.org This intermediate is then oxidized by the enzyme Citronellyl-CoA dehydrogenase (AtuD) to form geranyl-CoA. asm.org
A key challenge in the degradation of this molecule is the presence of a methyl group that prevents direct β-oxidation. asm.org The Atu pathway overcomes this by first carboxylating geranyl-CoA, a reaction catalyzed by geranyl-CoA carboxylase (a complex of AtuC and AtuF). asm.orgmicrobiologyresearch.org The subsequent steps involve hydration by isohexenylglutaconyl-CoA hydratase (AtuE) and cleavage, which results in the removal of the problematic methyl branch in the form of acetate (B1210297). asm.org After two rounds of β-oxidation, the resulting product, 3-methylcrotonyl-CoA, enters the leucine (B10760876)/isovalerate utilization (Liu) pathway for its final conversion into central metabolites. nih.govasm.orgmicrobiologyresearch.org Thus, a functional Liu pathway is indispensable for the complete catabolism of citronellate via the Atu pathway. asm.orgnih.govmicrobiologyresearch.org
A quantitative proteome analysis of P. aeruginosa grown in the presence of sodium citronellate revealed a significant increase in the abundance of proteins from both the Atu and Liu gene clusters, confirming their cooperative role in this metabolic process. nih.gov
| Protein | Gene | Putative Function | Fold Increase with Citronellate | Locus |
| Atu Proteins | ||||
| Citronellyl-CoA dehydrogenase | AtuD | Oxidation of citronellyl-CoA | 25.2 | PA2889 |
| Isohexenylglutaconyl-CoA hydratase | AtuE | Hydration of isohexenyl-glutaconyl-CoA | 23.1 | PA2890 |
| Geranyl-CoA carboxylase, alpha-subunit | AtuF | Carboxylation of geranyl-CoA | 38.2 | PA2891 |
| Short-chain dehydrogenase | AtuG | Oxidation | 43.5 | PA2892 |
| Liu Proteins | ||||
| Isovaleryl-CoA dehydrogenase | LiuA | Dehydrogenation in Liu pathway | 27.5 | PA2015 |
| Enoyl-CoA hydratase | LiuC | Hydration in Liu pathway | 16.0 | PA2013 |
This table presents a selection of proteins that showed increased abundance in P. aeruginosa cells grown with this compound compared to a control, based on quantitative proteome analysis. Data sourced from Poudel et al. (2015). nih.gov
AtuE is a critical enzyme in the Atu pathway, identified as an isohexenyl-glutaconyl-CoA hydratase. nih.govasm.org Its primary role is to catalyze the hydration of the unsaturated distal double bond in the isohexenyl-glutaconyl-CoA thioester, producing 3-hydroxy-3-isohexenyl-glutaryl-CoA. asm.orgnih.gov Proteomic studies have shown that AtuE is dramatically upregulated—by as much as 23-fold—when P. aeruginosa is grown on citronellate, highlighting its importance in this specific metabolic context. nih.gov
The crystal structure of AtuE has been determined at a 2.13-Å resolution, revealing a fold characteristic of the crotonase superfamily of hydratases. nih.govasm.org A key structural feature of AtuE is that its active-site cavity is significantly broader than that of other members of the crotonase family. nih.govasm.org This architectural adaptation is necessary to accommodate the bulky, branched isoprenoid unit of its substrate. nih.gov Structural analysis has identified Glutamate-139 (Glu139) as a potential key catalytic residue, while the backbone NH groups of Glycine-116 (Gly116) and Glycine-68 (Gly68) are believed to form an oxyanion hole that stabilizes the transition state during catalysis. nih.govasm.org
The complete breakdown of citronellate requires the integration of the Atu pathway with the leucine/isovalerate utilization (Liu) pathway. oup.com The Liu pathway is essential for processing the 3-methylcrotonyl-CoA generated by the Atu pathway. microbiologyresearch.org The enzyme isovaleryl-CoA dehydrogenase, encoded by the liuA gene, is a key component of this downstream pathway. capes.gov.broup.com Mutants with insertions in any of the liu genes, including liuA, are unable to grow on acyclic terpenes, confirming the necessity of this pathway for citronellate catabolism. oup.comcapes.gov.br
Biochemical characterization of purified LiuA from P. aeruginosa revealed that it is a highly specific acyl-CoA dehydrogenase. oup.comnih.gov The enzyme exhibits high activity with its physiological substrate, isovaleryl-CoA, with a Michaelis constant (Kм) of 2.3 µM. oup.comnih.gov Importantly, LiuA shows no significant activity towards other acyl-CoA compounds, including citronellyl-CoA. oup.comnih.gov This high substrate specificity confirms that LiuA's role is confined to the Liu pathway and does not overlap with the initial dehydrogenation steps of the Atu pathway. oup.com
Citronellyl-CoA dehydrogenase, encoded by the atuD gene, catalyzes a crucial early step in the Atu pathway: the oxidation of citronellyl-CoA to geranyl-CoA. asm.orgpsu.edu This reaction introduces a double bond that is essential for the subsequent carboxylation step. asm.org The function of AtuD has been biochemically verified, and research has confirmed that the purified enzyme possesses citronellyl-CoA dehydrogenase activity. nih.govasm.orgresearchgate.net Its activity is considered important for a functional Atu pathway, and proteomic data show that its expression is increased over 25-fold in cells grown on citronellate. nih.gov AtuD is the first identified member of a distinct subgroup of acyl-CoA dehydrogenases that demonstrate specificity for citronellyl-CoA. asm.org
Genetic Regulation in Citronellate Metabolism
Transcriptional Repression by AtuR
The regulation of the acyclic terpene utilization (Atu) pathway is primarily controlled by the transcriptional repressor AtuR. asm.orgnih.gov AtuR is a protein belonging to the TetR family of repressors, a common class of regulatory proteins in bacteria. nih.govresearchgate.net It functions to negatively regulate the expression of the atu gene cluster (atuABCDEFGH), which encodes the enzymes necessary for the initial steps of citronellate degradation. asm.orgnih.gov
Research findings have elucidated the specific mechanism of this repression. The atuR gene is located upstream of the atu operon and is transcribed in the opposite direction. asm.org The AtuR protein, which exists as a homodimer, binds specifically to the intergenic region between atuR and the first gene of the operon, atuA. nih.govresearchgate.net This binding action effectively blocks the transcription of the atu cluster genes.
Detailed studies using electrophoretic mobility shift assays (EMSA) have identified two specific 13-base-pair inverted repeat sequences within this operator/promoter region that serve as the binding sites for the AtuR homodimer. nih.gov The presence of an inducer molecule, presumably an intermediate of the acyclic terpene pathway, is thought to cause a conformational change in AtuR, leading to its dissociation from the DNA and allowing transcription of the atu operon to proceed. In the absence of a functional AtuR repressor, as demonstrated in atuR insertion mutants, the Atu proteins are expressed constitutively, confirming AtuR's role as a dedicated repressor of the pathway. nih.govresearchgate.net
| Property | Description | Source(s) |
| Protein Name | AtuR | asm.orgnih.gov |
| Function | Transcriptional repressor | asm.orgnih.gov |
| Regulatory Family | TetR (Tetracycline repressor) family | nih.govresearchgate.net |
| Target | atuABCDEFGH gene cluster | nih.gov |
| Mechanism | Binds as a homodimer to two 13 bp inverted repeats in the atuR-atuA intergenic region, blocking transcription. | nih.gov |
| Regulation | Itself encoded by the atuR gene, located upstream of the atu operon. | asm.org |
Genetic Organization and Expression Dynamics of Atu and Liu Gene Clusters
The complete catabolism of this compound relies on the sequential enzymatic activities encoded by two distinct gene clusters: the acyclic terpene utilization (atu) cluster and the leucine/isovalerate utilization (liu) cluster. asm.orgnih.gov
Genetic Organization
The atu gene cluster in Pseudomonas aeruginosa consists of eight genes, atuABCDEFGH, which are organized into an operon and are preceded by the regulatory gene atuR. oup.commicrobiologyresearch.org These genes encode the enzymes for the upper part of the degradation pathway, which is specific to acyclic terpenes. nih.gov This pathway includes the activation of citronellate to its coenzyme A (CoA) thioester, its subsequent oxidation to geranyl-CoA, and a key carboxylation step catalyzed by geranyl-CoA carboxylase (GCase), an enzyme composed of the AtuC and AtuF subunits. asm.orgmicrobiologyresearch.orgnih.gov This carboxylation is crucial as it removes a methyl branch that would otherwise inhibit standard β-oxidation. ethz.ch
The liu gene cluster (liuRABCDE) encodes enzymes for the catabolism of leucine, isovalerate, and the intermediates produced by the Atu pathway. asm.orgmicrobiologyresearch.org The product of the Atu pathway and subsequent β-oxidation, 3-methylcrotonyl-CoA, is the entry point into the Liu pathway. nih.govresearchgate.net The Liu pathway enzymes, including methylcrotonyl-CoA carboxylase (MCase, encoded by liuB and liuD), further process this intermediate into acetyl-CoA and acetoacetate, which can be assimilated into central metabolism. nih.gov Although the Atu and Liu pathways catalyze similar reaction types, their encoded proteins share only moderate sequence similarity (34-51%), and phylogenetic analyses suggest the atu cluster may have been acquired by Pseudomonas through horizontal gene transfer. asm.orgnih.gov
| Gene Cluster | Gene | Putative Function in Pathway | Source(s) |
| Atu Cluster | atuA | 3-hydroxy-3-isohexenylglutaryl-CoA:acetate-lyase (speculative) | oup.comoup.com |
| atuB | Short-chain dehydrogenase (Citronellol/citronellal (B1669106) dehydrogenase) | asm.orgoup.com | |
| atuC / atuF | Subunits of Geranyl-CoA carboxylase (GCase) | asm.orgmicrobiologyresearch.org | |
| atuD | Acyl-CoA dehydrogenase (Citronellyl-CoA dehydrogenase) | asm.orgnih.gov | |
| atuE | Enoyl-CoA hydratase (Isohexenylglutaconyl-CoA-hydratase) | asm.orgnih.gov | |
| atuG | Short-chain dehydrogenase | asm.org | |
| atuH | Acyl-CoA synthetase | asm.org | |
| Liu Cluster | liuA | Enoyl-CoA hydratase | nih.gov |
| liuB / liuD | Subunits of 3-Methylcrotonyl-CoA carboxylase (MCase) | asm.orgmicrobiologyresearch.org | |
| liuC | Enoyl-CoA hydratase (Methylglutaconyl-CoA-hydratase) | asm.org | |
| liuE | HMG-CoA lyase homolog (essential for both pathways) | nih.govnih.gov |
Expression Dynamics
The expression of these two gene clusters is tightly coordinated. The atu gene cluster is specifically induced in the presence of acyclic terpenes like citronellol (B86348) or citronellate. microbiologyresearch.orgoup.com When P. aeruginosa is grown on citronellate, it produces the enzymes from both the Atu and Liu pathways. microbiologyresearch.orgresearchgate.net This is because the Atu pathway is required to process the initial substrate, and its end product serves as the inducer for the Liu pathway. oup.com
Conversely, when the bacteria are grown on leucine or isovalerate, only the Liu pathway enzymes are significantly expressed, while the GCase from the Atu pathway is not detected. microbiologyresearch.org This demonstrates a clear division of labor and efficient regulation. Both citronellol and leucine have been shown to induce the expression of the liu genes. nih.govnih.gov This dual induction ensures that the cell is prepared to metabolize the 3-methylcrotonyl-CoA intermediate, whether it is derived from the degradation of acyclic terpenes or from the catabolism of leucine. nih.govoup.com This integrated regulatory network allows the organism to efficiently channel this compound through two distinct but interconnected metabolic modules for its complete mineralization.
Applications of Sodium Citronellate in Advanced Chemical Synthesis and Material Science
Sodium Citronellate as a Chiral Synthon in Organic Synthesis
The term "chiral pool" in organic synthesis refers to the collection of readily available, enantiomerically pure compounds from natural sources. researchgate.netddugu.ac.in Molecules like citronellol (B86348), citronellal (B1669106), and their derivatives, including citronellic acid (from which this compound is derived), are key components of this pool. nih.govresearchgate.net The defined stereochemistry at the C3 position of the citronellate backbone makes it an excellent chiral synthon—a building block used to introduce a specific chirality into a larger, more complex molecule.
A significant application of the chiral nature of citronellate derivatives is in the total synthesis of other complex, naturally occurring molecules. A notable example is the synthesis of both enantiomers of Eldanolide, the wing gland pheromone of the male African sugar-cane borer, Eldana saccharina. Researchers have successfully utilized optically pure methyl (R)-(+)-citronellate as the starting material for a multi-step synthesis of (3S,4R)-(+)-eldanolide. This synthesis pathway leverages the existing stereocenter in the citronellate molecule to control the stereochemistry of the final product, demonstrating its utility as a chiral precursor.
The conversion of methyl citronellate to eldanolide involves a series of chemical transformations that preserve and transfer the initial chirality. This strategic use of a chiral starting material is often more efficient than creating the desired stereochemistry from an achiral precursor.
Table 1: Key Intermediates in the Synthesis of Eldanolide from Methyl Citronellate
| Compound Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| Methyl (R)-(+)-citronellate | C₁₁H₂₀O₂ | Chiral Starting Material |
| (R)-3-Methyl-5-oxopentanoic acid | C₆H₁₀O₃ | Intermediate after ozonolysis |
| Methyl (3S,4S)-4,5-epoxy-3-methylpentanoate | C₇H₁₂O₃ | Epoxide intermediate |
This table outlines some of the critical compounds formed during the synthetic route from the citronellate derivative to the target pheromone.
Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. These reactions are highly valued in medicinal and combinatorial chemistry for their ability to rapidly generate libraries of complex molecules.
While the structural features of this compound, including a carboxylate group and a double bond, suggest its potential as a reactant in various MCRs, there is currently a lack of specific research literature demonstrating its integration into such systems. The development of MCRs involving this compound or its derivatives could be a promising area for future research, potentially leading to novel and efficient syntheses of complex chiral molecules.
Contribution to Green Chemistry and Sustainable Materials
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.comresearchgate.net The use of renewable feedstocks is a core principle of green chemistry. acs.org As this compound is derived from citronella oil, a plant-based source, its use in chemical synthesis aligns with this principle. google.com
The molecular structure of citronellic acid, featuring a carboxylic acid group and a terminal double bond, presents the possibility of its use as a monomer in polymerization reactions. The carboxylic acid can be converted into an ester, which can then undergo polymerization. mdpi.comyoutube.com The presence of the chiral center could lead to the formation of stereoregular polymers with unique properties.
However, there is a notable absence of specific studies on the polymerization of this compound or its simple ester derivatives. Research in this area could lead to the development of novel biodegradable and biocompatible polymers derived from a renewable resource. For instance, polyesters derived from monomers like citric acid have been explored for their biodegradability and applications in biomaterials. google.comnih.gov A similar approach with citronellate-based monomers could yield new sustainable materials.
Table 2: Potential Polymerization Strategies for Citronellate Derivatives
| Polymerization Type | Reactive Group in Citronellate | Potential Polymer Type |
|---|---|---|
| Radical Polymerization | Alkene (C=C) | Poly(acrylate)-type |
| Condensation Polymerization | Carboxylate (-COO⁻) with a diol | Polyester |
This table illustrates hypothetical polymerization routes that could be explored for monomers derived from citronellic acid.
The use of chemicals derived from natural sources is a key aspect of developing more environmentally friendly chemical processes. Citronellal, the precursor to citronellic acid, can be synthesized through green hydrogenation methods in water, a benign solvent. chemrxiv.org The bioconversion of citronellal or citronellol to citronellic acid using microorganisms also represents a green synthetic route. google.com The use of this compound that is produced through such sustainable methods would further enhance the green credentials of any subsequent chemical processes it is used in. While the application of this compound itself in specific "green" processes is not yet widely documented, its origin and potential for sustainable production position it as a compound of interest for future developments in green chemistry.
Supramolecular Chemistry and Host-Guest Systems Involving Citronellate
Supramolecular chemistry investigates chemical systems composed of a discrete number of molecules, focusing on the weaker and reversible non-covalent interactions between them. researchgate.netrsc.org A key area within this field is host-guest chemistry, where a "host" molecule forms a complex with a "guest" molecule. nih.govresearchgate.net
The citronellate anion possesses both a charged carboxylate head and a hydrophobic alkyl tail, giving it amphiphilic properties. This structure suggests potential for its involvement in forming supramolecular assemblies, such as micelles or vesicles, in aqueous solutions. arizona.eduresearchgate.netnih.govresearchgate.net Furthermore, the citronellate anion could potentially act as a "guest" in host-guest complexes, where the host molecule has a cavity that can accommodate the citronellate. mdpi.comnih.gov
Despite this theoretical potential, there is a lack of specific research on the role of the citronellate anion in supramolecular chemistry and host-guest systems. This remains an unexplored area where the unique chiral and amphiphilic nature of citronellate could be harnessed to create novel, ordered molecular systems.
Computational and Theoretical Investigations of Sodium Citronellate Systems
Quantum Chemical Calculations for Molecular Conformation and Electronic Structure
Quantum chemical calculations are employed to determine the fundamental properties of a molecule, such as its most stable three-dimensional shape (conformation) and the arrangement of its electrons (electronic structure). These calculations solve approximations of the Schrödinger equation for a given molecule.
For sodium citronellate, the focus is on the citronellate anion, as the sodium ion is treated as a simple point charge. Methods like Density Functional Theory (DFT) are commonly used to find the optimized geometry of the citronellate anion. This involves calculating the potential energy of different spatial arrangements of the atoms and identifying the conformation with the minimum energy. The flexibility of the citronellate anion's carbon chain means it can adopt multiple low-energy conformations, and quantum calculations can predict the relative stability of these conformers.
The electronic structure provides critical information about molecular reactivity. Key parameters derived from these calculations include the distribution of electric charge across the anion, which highlights the electronegative carboxylate group, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical stability and its tendency to participate in electronic transitions. Quantum chemical studies have shown that the presence of a sodium ion (Na+) can influence the hydrogen bonds in biological molecules, an effect that can be precisely modeled. nih.gov Such calculations are foundational for understanding how the citronellate anion interacts with other molecules and surfaces. museu-goeldi.br
Table 1: Typical Parameters for Quantum Chemical Calculations
| Parameter | Description | Typical Value/Method |
| Method | The approximation used to solve the Schrödinger equation. | DFT (e.g., B3LYP functional) |
| Basis Set | The set of mathematical functions used to build the molecular orbitals. | 6-311++G(d,p) or similar |
| Solvation Model | A method to simulate the effect of a solvent (e.g., water). | Polarizable Continuum Model (PCM) |
| Task | The type of calculation being performed. | Geometry Optimization, Frequency Calculation |
Molecular Dynamics Simulations of Citronellate Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org For this compound, MD simulations can model its behavior in solution, typically water, providing a dynamic picture of its interactions with solvent molecules and other ions. rsc.orgucl.ac.uk
In a typical MD simulation of aqueous this compound, a simulation box is created containing multiple citronellate anions, sodium cations, and a large number of water molecules. The interactions between all atoms are governed by a "force field," which is a set of parameters that define the potential energy of the system based on the positions of its atoms. These interactions include bonded forces (bond stretching, angle bending) and non-bonded forces (van der Waals and electrostatic interactions). ucl.ac.uk
By simulating the system for nanoseconds or even microseconds, researchers can observe how this compound molecules behave. Key findings from such simulations include:
Solvation Structure: How water molecules arrange themselves around the hydrophilic carboxylate head and the hydrophobic carbon tail of the citronellate anion.
Ion Pairing: The tendency of sodium cations and citronellate anions to associate in solution and the typical distances between them. nih.gov
Mobility: The diffusion coefficient of the citronellate anion and the sodium cation, which describes how quickly they move through the solution. Studies on similar small organic molecules show that their mobility is often significantly reduced when absorbed into more complex structures like polymer brushes. rsc.org
These simulations are crucial for understanding the macroscopic properties of this compound solutions, such as viscosity and conductivity, based on atomic-level interactions. dovepress.comnih.gov
Table 2: Typical Setup for an All-Atom Molecular Dynamics Simulation
| Parameter | Description | Example Specification |
| Force Field | Set of equations and parameters for atomic interactions. | CHARMM, AMBER, or GROMOS |
| Water Model | The model used to represent water molecules. | TIP3P or SPC/E |
| Ensemble | The set of statistical conditions (e.g., constant temperature, pressure). | NPT (Isothermal-isobaric) |
| Simulation Time | The duration of the simulated physical time. | 100 nanoseconds |
| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |
| Concentration | The concentration of the salt in the simulation box. | 0.5 M |
Reaction Pathway Modeling and Transition State Analysis for Citronellate Transformations
Computational chemistry can also be used to model chemical reactions involving the citronellate anion. This is particularly relevant for understanding its metabolic breakdown or its synthesis. The degradation pathway for related acyclic monoterpenes, such as citronellol (B86348), has been studied in organisms like Pseudomonas aeruginosa. nih.gov The pathway involves the initial oxidation of the alcohol to citronellic acid, which is the conjugate acid of citronellate. nih.gov
Reaction pathway modeling uses quantum chemical methods to map out the energetic landscape of a chemical transformation. This involves:
Identifying Intermediates: Determining the structures of all stable molecules formed during the reaction.
Locating Transition States: Finding the highest-energy structure that connects a reactant to a product. The transition state is a fleeting arrangement of atoms at the peak of the energy barrier for a reaction step.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the rate of the reaction. A high activation energy implies a slow reaction.
For citronellate, computational models can investigate the key steps in its catabolic pathway, such as its activation to citronellyl-CoA and subsequent β-oxidation. nih.gov By calculating the energy barriers for each enzymatic step, researchers can predict rate-limiting steps and understand how enzymes catalyze these transformations with high efficiency and specificity. These theoretical models provide a detailed mechanism that can guide further experimental studies in biochemistry and biotechnology. researchgate.net
Table 3: Key Transformations in Citronellate Catabolism for Potential Modeling
| Transformation Step | Reactant | Product | Enzyme Class (Example) |
| Activation | Citronellic Acid | Citronellyl-CoA | Acyl-CoA Synthetase |
| Dehydrogenation | Citronellyl-CoA | Geranyl-CoA | Acyl-CoA Dehydrogenase |
| Carboxylation | Geranyl-CoA | γ-Carboxygeranyl-CoA | Geranyl-CoA Carboxylase |
| Hydration | γ-Carboxygeranyl-CoA | 3-Hydroxy-γ-carboxygeranyl-CoA | Hydratase |
Environmental Dynamics and Biogeochemical Cycling of Sodium Citronellate
Environmental Degradation Pathways in Diverse Ecosystems
The primary mechanism for the environmental breakdown of sodium citronellate is microbial catabolism. The degradation follows a specialized route known as the acyclic terpene utilization (Atu) pathway, which has been extensively studied in several bacterial species. asm.orgnih.govnih.gov This pathway is specifically adapted to handle the branched-chain structure of acyclic terpenes, which can be resistant to standard fatty acid degradation. nih.govfrontiersin.org
The degradation process begins with the conversion of citronellol (B86348) to citronellate, which is then activated to its coenzyme A (CoA) thioester, citronellyl-CoA. asm.orgresearchgate.net This initial activation is a critical step for subsequent metabolic reactions. The pathway then proceeds through a series of enzymatic steps including oxidation, carboxylation, hydration, and cleavage. asm.orgresearchgate.net
A key enzyme in this pathway is geranyl-CoA carboxylase (GCase), which carboxylates the intermediate geranyl-CoA. asm.orgnih.gov Following carboxylation and hydration, a lyase cleaves the molecule, releasing acetate (B1210297) and 7-methyl-3-oxo-6-octenoyl-CoA. asm.org This product then undergoes two cycles of β-oxidation. researchgate.netresearchgate.net The resulting compound, 3-methylcrotonyl-CoA, enters the leucine (B10760876)/isovalerate utilization (Liu) pathway. asm.orgnih.govnih.gov Through the combined action of the Atu and Liu pathways, this compound is ultimately broken down into fundamental metabolic products: acetate, acetyl-CoA, and acetoacetate, which can be utilized by the microorganism for energy and biomass production. asm.orgresearchgate.netresearchgate.netfrontiersin.org
While this pathway is well-documented under aerobic conditions, evidence suggests that citronellate degradation can also occur in anaerobic environments. Genomic analysis of bacteria from anaerobic consortia has revealed the presence of genes for citronellol degradation, indicating the potential for breakdown in oxygen-depleted settings, likely involving different electron acceptors and syntrophic interactions. frontiersin.orgresearchgate.netfrontiersin.org
| Table 1: Key Stages in the Aerobic Degradation Pathway of this compound | | :--- | :--- | | Stage | Description | | Activation | Citronellate is converted to its coenzyme A derivative, citronellyl-CoA. asm.orgresearchgate.net | | Oxidation & Carboxylation | Citronellyl-CoA is oxidized to geranyl-CoA, which is then carboxylated by geranyl-CoA carboxylase (GCase). asm.orgnih.gov | | Hydration & Cleavage | The carboxylated intermediate is hydrated and then cleaved to produce acetate and 7-methyl-3-oxo-6-octenoyl-CoA. asm.org | | β-Oxidation | Two rounds of β-oxidation are performed on 7-methyl-3-oxo-6-octenoyl-CoA. researchgate.netresearchgate.net | | Integration into Liu Pathway | The resulting 3-methylcrotonyl-CoA is metabolized via the leucine/isovalerate utilization (Liu) pathway. asm.orgnih.govnih.gov | | Final Products | The pathway culminates in the production of acetate, acetyl-CoA, and acetoacetate. asm.orgresearchgate.netresearchgate.netfrontiersin.org |
Microbial Ecology of Citronellate-Transforming Organisms
A specific consortium of microorganisms is capable of utilizing this compound as a carbon and energy source. The most prominent and well-studied of these are bacteria belonging to the genus Pseudomonas. nih.gov Species such as Pseudomonas aeruginosa, Pseudomonas citronellolis, Pseudomonas mendocina, and certain strains of Pseudomonas fluorescens have demonstrated the ability to grow on acyclic terpenes like citronellate. asm.orgnih.govresearchgate.netasm.orgoup.com In contrast, other species within the same genus, such as Pseudomonas putida, are unable to metabolize these compounds. researchgate.net
The genetic basis for this metabolic capability lies in the presence of the atu gene cluster, which encodes the necessary enzymes for the acyclic terpene utilization pathway. asm.orgoup.com Genomic surveys have identified similar atu gene clusters in other bacteria, including Marinobacter aquaeolei and Hahella chejuensis, suggesting that the capacity for citronellate degradation may be more widespread. asm.org
Research has also identified citronellate degradation potential in bacteria outside the Pseudomonas genus. For instance, Limnobacter sp., a bacterium found in diverse environments including anaerobic methane-oxidizing microbial communities, possesses the genetic machinery for citronellol degradation. frontiersin.orgresearchgate.netfrontiersin.org This indicates a heterotrophic lifestyle, where Limnobacter may utilize organic compounds produced by other microbes within its habitat. frontiersin.org The presence of these genes in bacteria from anaerobic settings points to the importance of syntrophic relationships in the breakdown of such compounds, where the metabolic activities of different microbial groups are interlinked. researchgate.net For example, Limnobacter may contribute to its microbial community by providing sulfate (B86663) through sulfur oxidation, which can then be used by other bacteria. frontiersin.orgfrontiersin.org
| Table 2: Examples of Microorganisms Involved in Citronellate Transformation | | :--- | :--- | :--- | | Genus | Species/Strain | Key Findings | | Pseudomonas | P. aeruginosa | Possesses both atu and liu gene clusters essential for degradation; widely studied model organism. asm.orgnih.gov | | Pseudomonas | P. citronellolis | Original organism in which the Atu pathway was investigated; contains a highly similar atu gene cluster to P. aeruginosa. asm.orgoup.com | | Pseudomonas | P. fluorescens (some strains) | Able to grow on acyclic terpenes like citronellate. researchgate.net | | Pseudomonas | P. mendocina | Documented ability to utilize acyclic monoterpenes. nih.gov | | Limnobacter | Limnobacter sp. M12 | Genome contains genes for citronellol degradation; found in anaerobic consortia. frontiersin.orgresearchgate.netfrontiersin.org | | Marinobacter | M. aquaeolei VT8 | Genome contains a gene cluster highly similar to the atu gene cluster. asm.org | | Hahella | H. chejuensis KCTC 2396 | Genome contains a gene cluster highly similar to the atu gene cluster. asm.org |
Factors Influencing Biotransformation Rates and Products
The rate and efficiency of this compound biotransformation are controlled by several environmental and biological factors.
Genetic Regulation: The degradation of citronellate is a genetically regulated process. The presence of the atu and liu gene clusters is fundamental for catabolism. asm.orgnih.gov The expression of these genes is tightly controlled. For example, in P. aeruginosa, a regulatory gene, atuR, acts as a negative regulator of the atu cluster. researchgate.net The presence of citronellate or related acyclic terpenes in the environment induces the transcription of these genes, leading to the synthesis of the required catabolic enzymes. nih.govnih.gov
Substrate Induction: The biotransformation pathway is highly specific and induced by its substrate. Studies have shown that the enzymes central to the pathway, such as geranyl-CoA carboxylase, are significantly upregulated in cells grown in the presence of citronellate. nih.govnih.gov This specific induction ensures that the microorganism efficiently allocates resources to metabolize the compound only when it is available.
Nutrient and Carbon Availability: The composition of the growth medium significantly affects microbial activity. The rate of citronellate degradation can be influenced by the presence of other, more easily metabolized carbon sources. asm.orgnih.gov In laboratory settings, bacterial growth rates vary depending on whether this compound is provided as the sole carbon source or in combination with others like glucose or octanoate. asm.orgasm.org
Environmental Conditions: Aerobic versus anaerobic conditions are a critical determinant of degradation pathways and rates. The well-characterized Atu pathway is predominantly aerobic, relying on oxygen as the terminal electron acceptor. asm.orgnih.gov However, the discovery of degradation genes in facultative anaerobes like Limnobacter suggests that under anoxic conditions, alternative electron acceptors (e.g., nitrate (B79036) or sulfate) are used, likely involving different enzymatic machinery and potentially slower degradation rates. frontiersin.orgfrontiersin.org
Chemical Structure: The inherent chemical structure of citronellate, specifically its 3-methyl branch, makes it more resistant to degradation than simple, linear alkanes. nih.govfrontiersin.org This structural feature necessitates the specialized Atu pathway for its catabolism, making the compound relatively persistent in environments lacking the specific microbial consortia capable of its breakdown.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing sodium citronellate with high purity, and how can researchers optimize reaction conditions?
- Methodological Answer : Synthesis typically involves esterification of citronellol followed by saponification with sodium hydroxide. Key steps include:
- Reagent selection : Use anhydrous conditions to minimize hydrolysis of intermediates .
- Reaction monitoring : Employ thin-layer chromatography (TLC) or in-situ Fourier-transform infrared spectroscopy (FTIR) to track ester formation .
- Purification : Recrystallization from ethanol-water mixtures or column chromatography to achieve >95% purity. Validate purity via H NMR (e.g., absence of residual citronellol peaks at δ 5.1 ppm) and mass spectrometry (MS) .
Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?
- Methodological Answer :
- Solubility : Perform phase-solubility studies in polar (e.g., water, methanol) and nonpolar solvents (e.g., hexane) using gravimetric analysis .
- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical).
- Spectroscopic profiling : Combine C NMR (carbonyl resonance at ~170 ppm) and high-resolution MS (expected [M+Na] peak at m/z 215.12) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial efficacy)?
- Methodological Answer : Discrepancies often arise from:
- Strain variability : Use standardized microbial strains (e.g., ATCC references) and broth microdilution assays with positive controls .
- Compound stability : Pre-test sodium citronalate stability in growth media via HPLC to rule out degradation .
- Synergistic effects : Design fractional inhibitory concentration (FIC) index studies to assess interactions with adjuvants .
Q. How can researchers design experiments to investigate this compound’s mechanism of action in lipid bilayer interactions?
- Methodological Answer :
- Model systems : Use Langmuir-Blodgett troughs to measure changes in monolayer surface pressure upon compound incorporation .
- Fluorescence anisotropy : Label phospholipid membranes with diphenylhexatriene (DPH) to assess membrane fluidity modulation .
- Molecular dynamics (MD) simulations : Parameterize force fields using Gaussian-optimized geometries of this compound to predict insertion energetics .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate EC values .
- Outlier handling : Apply Grubbs’ test to exclude anomalous data points caused by experimental variability .
- Multivariate analysis : Use principal component analysis (PCA) to disentangle correlated variables (e.g., pH, temperature) in aquatic toxicity assays .
Methodological Best Practices
Q. How should researchers address challenges in quantifying this compound in complex matrices (e.g., plant extracts)?
- Methodological Answer :
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from interferents .
- Chromatographic separation : Optimize reverse-phase HPLC gradients (e.g., acetonitrile/water with 0.1% formic acid) for baseline resolution .
- Validation : Perform spike-and-recovery experiments (target: 85–115% recovery) to confirm method accuracy .
Q. What protocols ensure reproducibility in longitudinal studies of sodium citronalate’s photostability?
- Methodological Answer :
- Light exposure control : Use solar simulators with calibrated irradiance (e.g., 765 W/m UV-Vis) and monitor temperature/humidity .
- Degradation kinetics : Apply pseudo-first-order models to half-life calculations, validated by LC-MS/MS .
- Data reporting : Include raw spectral datasets in supplementary materials to enable independent verification .
Data Presentation and Interpretation
Q. How should contradictory results in this compound’s antioxidant capacity be reported and interpreted?
- Methodological Answer :
- Contextualize assays : Compare DPPH vs. ORAC results, noting assay-specific radical sources and solvent effects .
- Meta-analysis : Aggregate data from ≥5 independent studies using random-effects models to quantify heterogeneity (I statistic) .
- Mechanistic hypotheses : Propose pH-dependent tautomerization or metal chelation as factors influencing reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
